1-(chloromethyl)-1H-1,2,4-triazole hydrochloride
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions and processes used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications
Synthesis and Chemical Properties
Triazole derivatives, including 1,2,4-triazoles, are synthesized through various chemical routes, demonstrating a wide range of biological activities due to their structural variations. Recent studies have focused on developing novel triazoles with anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. These compounds are subject to ongoing research for their potential uses in treating neglected diseases and combating drug-resistant bacteria. The synthesis of 1,2,4-triazole derivatives often involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, highlighting the importance of finding efficient and sustainable methods for their production (Ferreira et al., 2013).
Biological Activities and Applications
1,2,4-Triazoles have been investigated for their diverse biological activities. They have shown promise as antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral agents. This broad spectrum of biological activity makes 1,2,4-triazole derivatives attractive for drug development. For instance, research has highlighted the potential of 1,2,4-triazoles in the development of new antimicrobials and antifungals due to their ability to inhibit key enzymes and disrupt biological pathways in pathogens (Ohloblina, 2022).
Material Science and Engineering Applications
Beyond their biological applications, 1,2,4-triazole derivatives are also explored in material science and engineering. For example, polymeric membranes based on 1,2,4-triazole have been studied for their proton-conducting properties, making them promising materials for fuel cell membranes. These materials exhibit improved thermal stability, mechanical strength, and ionic conductivity under anhydrous conditions, showcasing the utility of 1,2,4-triazoles in developing advanced materials for energy applications (Prozorova & Pozdnyakov, 2023).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(chloromethyl)-1,2,4-triazole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3.ClH/c4-1-7-3-5-2-6-7;/h2-3H,1H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVWDLWTFIDZLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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